molecular formula C16H19N3O4S B2391382 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886911-17-7

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

カタログ番号 B2391382
CAS番号: 886911-17-7
分子量: 349.41
InChIキー: SWEGQSPYKPBHCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves reactions of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .

科学的研究の応用

Anti-Inflammatory Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Specifically, compounds like 11b, 11k, 12b, and 12d have shown selective inhibition of COX-2 isozyme . These findings suggest that this compound could be explored further as a potential anti-inflammatory agent.

Ulcerogenic Liability Assessment

Safety evaluation is crucial for any potential drug candidate. Compound 11b, among the tested derivatives, exhibited promising anti-inflammatory activity while maintaining a favorable safety profile. It had the lowest ulcerogenic liability (Ulcer Index, UI = 0.83), indicating reduced risk of gastric ulcers . Such data is essential for assessing the compound’s suitability for therapeutic use.

In Silico ADME Prediction

Understanding the pharmacokinetic properties of a compound is vital during drug development. In silico studies have explored the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. These predictions provide insights into its bioavailability and potential as a drug candidate .

Cyclooxygenase Inhibition

The compound’s selective inhibition of COX-2 (IC50 = 0.10 μM) suggests its potential as a COX-2 inhibitor. COX-2 inhibitors are relevant in managing pain, inflammation, and other related conditions .

Other Potential Applications

While the above areas are well-studied, there may be additional applications worth exploring. For instance, benzimidazole derivatives (to which this compound belongs) have been investigated for their antitumor, antiviral, and antimicrobial properties . Further research could uncover novel applications.

特性

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-12(8-10-13)15-18-19-16(23-15)17-14(20)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEGQSPYKPBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。